Bienvenue dans la boutique en ligne BenchChem!

7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

PDHK1 inhibition cancer metabolism target selectivity

7-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (CAS 951999-57-8) is a synthetic small molecule (molecular formula C₁₄H₁₂N₂O₃S, molecular weight 288.32 g/mol) belonging to the benzofuran-2-carboxamide class, characterized by a 7-methoxy substituent on the benzofuran ring and a 4-methyl-1,3-thiazol-2-yl group at the carboxamide nitrogen. The compound is catalogued in the Therapeutic Target Database (TTD) as 'Thiazole carboxamide derivative 28' and disclosed in patent WO2012036974 as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1), a target implicated in cancer metabolism.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32
CAS No. 951999-57-8
Cat. No. B2399484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
CAS951999-57-8
Molecular FormulaC14H12N2O3S
Molecular Weight288.32
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
InChIInChI=1S/C14H12N2O3S/c1-8-7-20-14(15-8)16-13(17)11-6-9-4-3-5-10(18-2)12(9)19-11/h3-7H,1-2H3,(H,15,16,17)
InChIKeyBEGPFOKDRGGQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (CAS 951999-57-8): Core Structural Identity and Procurement Context


7-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (CAS 951999-57-8) is a synthetic small molecule (molecular formula C₁₄H₁₂N₂O₃S, molecular weight 288.32 g/mol) belonging to the benzofuran-2-carboxamide class, characterized by a 7-methoxy substituent on the benzofuran ring and a 4-methyl-1,3-thiazol-2-yl group at the carboxamide nitrogen . The compound is catalogued in the Therapeutic Target Database (TTD) as 'Thiazole carboxamide derivative 28' and disclosed in patent WO2012036974 as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1), a target implicated in cancer metabolism [1]. Its structural hybrid of a benzofuran core with a thiazole ring distinguishes it from the more extensively studied 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide series, which has demonstrated neuroprotective efficacy in primary neuronal cultures [2].

Why Generic Substitution Fails for 7-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (951999-57-8): The Thiazole-Phenyl Differentiation Gap


The 7-methoxybenzofuran-2-carboxamide scaffold exhibits divergent pharmacological profiles depending on the N-substituent. In a panel of 18 derivatives, substitutions at the R₂ and R₃ positions of a phenyl ring produced neuroprotective potencies ranging from inactive to 97.4% cell survival at 30 μM (compound 1f, -CH₃ at R₂), with activity nearly equivalent to the clinical NMDA antagonist memantine [1]. Replacement of the phenyl ring with a 4-methylthiazol-2-yl group, as in CAS 951999-57-8, fundamentally alters the hydrogen-bonding capacity, electronic distribution, and target engagement profile, re-directing activity toward PDHK1 inhibition rather than NMDA receptor-mediated neuroprotection [2]. Consequently, in-class compounds with aryl substitutions (e.g., N-phenyl or N-benzyl analogs) cannot serve as functional substitutes for procurement, assay standardization, or structure-activity relationship (SAR) continuity without incurring target-specificity risk.

Quantitative Differentiation Evidence for 7-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (951999-57-8)


PDHK1 Target Engagement vs. Phenyl-Series NMDA Neuroprotection: Mechanism-Level Differentiation for CAS 951999-57-8

According to the Therapeutic Target Database, 7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (WO2012036974, compound 23(41)) is annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) [1]. In contrast, the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide series exhibits anti-excitotoxic activity via NMDA receptor modulation, with compound 1f achieving 97.4% neuronal survival at 30 μM [2]. The thiazole-for-phenyl substitution therefore produces a mechanistic switch from ionotropic receptor modulation to metabolic kinase inhibition. No IC₅₀ values for PDHK1 inhibition are publicly disclosed in the patent abstract or database entry, representing a data gap that should be verified with the patent assignee (Merck Sharp & Dohme Corp.) before procurement for PDHK1-focused studies.

PDHK1 inhibition cancer metabolism target selectivity

Structural Distinction: 4-Methylthiazole vs. Phenyl Substituent in 7-Methoxybenzofuran-2-Carboxamide Derivatives

The N-(4-methyl-1,3-thiazol-2-yl) substituent in CAS 951999-57-8 introduces a thiazole heterocycle containing both nitrogen and sulfur atoms, in contrast to the all-carbon phenyl ring in the Cho et al. (2015) series [1]. The thiazole ring contributes additional hydrogen-bond acceptor (N) and donor/acceptor (S) capacity, potentially altering binding-site interactions relative to phenyl-substituted analogs. Comparative synthetic yields for the phenyl series ranged from moderate to good [1], but direct synthetic yield data for the thiazole derivative are not publicly available. The closest structurally characterized analog, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (compound 5), demonstrated antiproliferative activity in glioma cells [2], illustrating that thiazole-containing benzofuran-2-carboxamides can exhibit anticancer activity, consistent with the PDHK1 annotation of CAS 951999-57-8.

structure-activity relationship thiazole bioisostere medicinal chemistry

Patent-Disclosed Cancer Indication vs. Phenyl-Series Neuroprotection: Therapeutic Application Divergence

The TTD entry for CAS 951999-57-8 (Thiazole carboxamide derivative 28) lists indications of metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumor/cancer (ICD-11: 2A00-2F9Z), with the assignee Merck Sharp & Dohme Corp. [1]. By contrast, the phenyl-substituted 7-methoxybenzofuran-2-carboxamide series reported by Cho et al. (2015) was evaluated exclusively for neuroprotection, with compound 1f showing neuroprotective efficacy comparable to memantine at 30 μM [2]. Quantitative in vivo anticancer efficacy data for CAS 951999-57-8 are not publicly available, and procurement decisions for oncology programs should include verification of cellular potency in relevant cancer lines.

oncology metastatic cancer patented indication

Recommended Research and Industrial Application Scenarios for 7-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (CAS 951999-57-8)


PDHK1/PDK1 Inhibitor Screening and Cancer Metabolism Research

Based on its annotation as a PDHK1 inhibitor in the WO2012036974 patent family [1], the primary recommended application scenario for CAS 951999-57-8 is in vitro screening against PDHK1/PDK1 in cancer metabolism models. Researchers investigating the metabolic switch between oxidative phosphorylation and glycolysis in tumor cells may use this compound as a tool molecule, with the caveat that public IC₅₀ data are absent and must be established experimentally before quantitative pharmacology studies.

Structure-Activity Relationship (SAR) Studies Comparing Thiazole vs. Phenyl Benzofuran-2-Carboxamides

The compound's unique 4-methylthiazol-2-yl substituent provides a valuable comparator for SAR studies exploring the impact of heteroatom insertion on target selectivity. The phenyl-substituted series (Cho et al., 2015) demonstrated NMDA-mediated neuroprotection with up to 97.4% neuronal survival at 30 μM [2]. Systematic side-by-side profiling of CAS 951999-57-8 against a panel of kinases and receptors would quantify the selectivity shift attributable to the thiazole moiety and guide the design of target-selective benzofuran-2-carboxamide derivatives.

Chemical Probe Development for PDHK1-Mediated Pathways

Given the patent-assigned oncology indication, this compound may serve as a starting point for chemical probe development targeting PDHK1-driven cancer pathways. Procurement of high-purity material (≥95% by HPLC, as standard for research-grade supply) is essential for reproducible probe characterization. Users should independently confirm PDHK1 inhibitory potency and selectivity against related kinases (e.g., PDHK2-4) before committing to downstream in vivo studies.

Reference Standard in Thiazole-Containing Benzofuran Library Synthesis

CAS 951999-57-8 can function as a reference standard in the synthesis and characterization of novel thiazole-containing benzofuran-2-carboxamide libraries. Its well-defined molecular formula (C₁₄H₁₂N₂O₃S, MW 288.32) and the documented synthetic accessibility of related 7-methoxybenzofuran-2-carboxamide derivatives [2] make it suitable for use as an analytical benchmark in HPLC-MS purity assessment and NMR structural confirmation of newly synthesized analogs.

Quote Request

Request a Quote for 7-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.